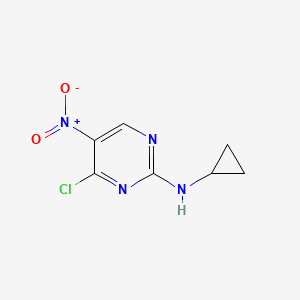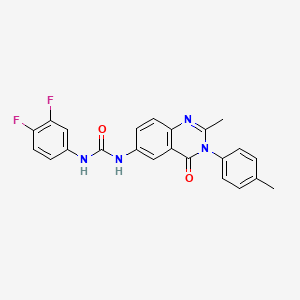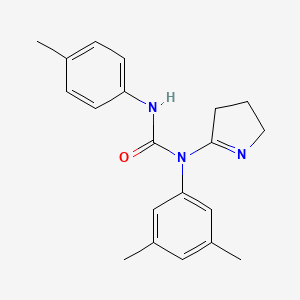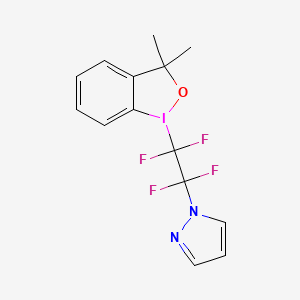
4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C7H7ClN4O2 . It has a molecular weight of 214.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN4O2/c8-6-5 (12 (13)14)3-9-7 (11-6)10-4-1-2-4/h3-4H,1-2H2, (H,9,10,11) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. For instance, it is involved in the creation of highly functionalized heterocycles, such as pyrazoles, pyrimidines, and pyridopyrimidines. These compounds are synthesized through nucleophilic substitution reactions followed by cyclization processes, highlighting the chemical's versatility in forming complex structures with potential biological activity (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).
Mechanistic Probes in Nitrosation
In the study of the nitrosation of N,N-dialkyl aromatic amines, this compound and related compounds act as mechanistic probes. Their reaction with nitrous acid has been examined, revealing insights into the cleavage of cyclopropyl groups and supporting mechanisms involving the formation of an amine radical cation. This research contributes to a deeper understanding of nitrosation reactions, which are significant in organic synthesis and pharmaceutical chemistry (Loeppky & Elomari, 2000).
Graphene-based Catalysts for Nitro Compound Reduction
Research has also explored the application of graphene-based catalysts in the reduction of nitro compounds to amines, a critical process in organic synthesis with implications for drug development, dyes, and polymers. While not directly involving this compound, this area of study is relevant to the broader context of nitro compound chemistry, showcasing the evolving strategies in the synthesis and application of amines from nitroarenes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Advanced Synthesis Techniques
Further demonstrating the chemical's utility, advanced synthesis techniques have been applied to create new derivatives of pyrimidines, enhancing the chemical repertoire available for pharmaceutical and material science applications. These methods involve strategic reactions with amines and other functional groups, underpinning the role of this compound in facilitating the development of novel compounds with potentially valuable properties (Banihashemi, Hassani, & Lari, 2020).
Molecular Docking and Spectroscopic Analysis
The compound has been analyzed for its role in pharmaceutical applications, specifically its interactions with biological targets. Molecular docking and spectroscopic analyses have been conducted to understand its binding affinities and structural characteristics, important for designing drugs with specific biological activities. Such studies underscore the importance of this compound in medicinal chemistry research (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopropyl-5-nitropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c8-6-5(12(13)14)3-9-7(11-6)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNCTCBYKUVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C(=N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2892871.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/no-structure.png)
![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)
![4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2892877.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2892879.png)

![7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2892881.png)



![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)
